5-Methylurapidil

Catalog No.
S516299
CAS No.
34661-85-3
M.F
C21H31N5O3
M. Wt
401.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methylurapidil

CAS Number

34661-85-3

Product Name

5-Methylurapidil

IUPAC Name

6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3,5-trimethylpyrimidine-2,4-dione

Molecular Formula

C21H31N5O3

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C21H31N5O3/c1-16-19(23(2)21(28)24(3)20(16)27)22-10-7-11-25-12-14-26(15-13-25)17-8-5-6-9-18(17)29-4/h5-6,8-9,22H,7,10-15H2,1-4H3

InChI Key

HIHZDNKKIUQQSC-UHFFFAOYSA-N

SMILES

CC1=C(N(C(=O)N(C1=O)C)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC

Solubility

Soluble in DMSO

Synonyms

5-Methylurapidil; 5Methylurapidil; 5 Methylurapidil; 5-Methyl-urapidil;

Canonical SMILES

CC1=C(N(C(=O)N(C1=O)C)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC

Description

The exact mass of the compound 5-Methylurapidil is 401.2427 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Field Pharmacology

Application Summary

5-Methylurapidil is a selective α1A-adrenoceptor antagonist . This means it blocks the action of adrenaline and noradrenaline on α1A-adrenoceptors, which are a type of protein on the surface of cells that respond to these hormones.

Methods of Application

5-Methylurapidil has been used for competitive binding in radioligand binding assays . In these assays, it competes with a radioactive ligand for binding to the α1A-adrenoceptor. The amount of 5-Methylurapidil that binds to the receptor can be determined by measuring the decrease in the amount of radioactive ligand that binds to the receptor.

Field Cardiovascular Research

5-Methylurapidil is also used in cardiovascular research, specifically in studying hypertension and heart failure .

Application Summary

5-Methylurapidil is a selective α1A-adrenoceptor antagonist . This means it blocks the action of adrenaline and noradrenaline on α1A-adrenoceptors, which are a type of protein on the surface of cells that respond to these hormones. In the context of cardiovascular diseases, these receptors play a crucial role in regulating blood pressure and heart function.

Methods of Application

In cardiovascular research, 5-Methylurapidil can be administered to animal models of hypertension or heart failure to study the effects of α1A-adrenoceptor blockade . The dosage and route of administration can vary depending on the specific experimental design.

Results or Outcomes

The use of 5-Methylurapidil in these studies can help researchers understand the role of α1A-adrenoceptors in cardiovascular diseases and potentially develop new therapeutic strategies . For example, blocking these receptors could help lower blood pressure in hypertensive patients or improve heart function in patients with heart failure.

5-Methylurapidil is a selective antagonist of the alpha-1A adrenergic receptor, belonging to a class of compounds that inhibit the action of endogenous or exogenous adrenergic agonists. Its chemical formula is C21H31N5O3, and it has a CAS Registry Number of 34661-85-3. This compound has garnered attention for its ability to selectively bind to adrenergic receptors, particularly in the context of cardiovascular and neurological studies.

5-MU competitively binds to the alpha-1A adrenergic receptor, preventing natural neurotransmitters like norepinephrine from activating the receptor []. This helps researchers understand the downstream effects of alpha-1A adrenergic receptor activation in various tissues.

5-Methylurapidil primarily functions through competitive inhibition at the alpha-1A adrenergic receptor. This interaction prevents the activation of these receptors by endogenous catecholamines, such as norepinephrine. The binding affinity of 5-methylurapidil has been quantitatively assessed through radioligand binding assays, demonstrating its capacity to inhibit [^3H]prazosin binding in various rat tissues, which serves as a measure of its effectiveness as an antagonist .

The biological activity of 5-methylurapidil extends to its influence on locomotion and feeding behaviors in animal models. Studies have shown that intracerebroventricular administration of this compound can significantly affect cocaine-stimulated hyperlocomotion and hypophagia in rats. Specifically, it has been observed to increase baseline food intake without altering locomotion in saline-treated rats, indicating a potential role in modulating appetite and movement .

The synthesis of 5-methylurapidil typically involves multi-step organic reactions that include the formation of key intermediates followed by selective modifications to achieve the final compound. While specific synthetic routes may vary, they generally involve the use of starting materials that undergo functional group transformations and coupling reactions. Precise methodologies are often proprietary or detailed in specialized chemical literature.

5-Methylurapidil has applications primarily in pharmacological research. Its role as a selective alpha-1A adrenergic receptor antagonist makes it valuable for studying cardiovascular responses and neurological pathways influenced by adrenergic signaling. Additionally, it is utilized in competitive binding assays to explore receptor interactions and drug efficacy .

Interaction studies involving 5-methylurapidil have highlighted its specificity for the alpha-1A adrenergic receptor compared to other subtypes. Research indicates that it can discriminate between different alpha-adrenergic receptor subtypes, providing insights into receptor pharmacology and potential therapeutic targets for conditions such as hypertension and anxiety disorders . The compound's interactions with other drugs have also been explored to understand its effects on various physiological processes.

Several compounds exhibit structural and functional similarities to 5-methylurapidil. Below is a comparison highlighting their uniqueness:

Compound NameStructure SimilarityPrimary ActionUnique Features
UrapidilHighAlpha-1 adrenergic antagonistAlso acts as a serotonin receptor agonist
PrazosinModerateAlpha-1 adrenergic antagonistUsed primarily for hypertension treatment
DoxazosinModerateAlpha-1 adrenergic antagonistLong half-life, used for benign prostatic hyperplasia
TerazosinModerateAlpha-1 adrenergic antagonistSimilar use as doxazosin but with different pharmacokinetics

Uniqueness of 5-Methylurapidil: The compound's selectivity for the alpha-1A subtype distinguishes it from others like prazosin and doxazosin, which may interact with multiple adrenergic receptor subtypes. This selectivity allows for more targeted therapeutic effects and potentially fewer side effects related to broader receptor interactions.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

401.24268987 g/mol

Monoisotopic Mass

401.24268987 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1HLS600135

MeSH Pharmacological Classification

Adrenergic alpha-Antagonists

Wikipedia

5-methylurapidil

Dates

Modify: 2023-08-15

Antidiuretic and antinatriuretic response to high salt load in normotensive Wistar-Kyoto rats: Role of alpha-1A-adrenoreceptors

R N Kazi, M A Sattar, E J Johns
PMID: 28332265   DOI: 10.1111/aap.12053

Abstract

Altered renal adrenergic responses have been recognized as pathophysiological responses to high salt intake. This study aims to investigate the influence of 6 weeks of high salt diet on α
-adrenoceptor regulation of renal tubular antinatriuretic and antidiuretic response in normal Wistar Kyoto rats. To achieve the above objective, antinatriuretic and antidiuretic response to phenylephrine was measured in the absence and presence of 5-methylurapidil (5-MeU) using the inulin clearance method. Systemic mean arterial blood pressure and renal haemodynamics were also measured simultaneously. Six weeks of high salt intake in Wistar-Kyoto (WKY) rats did not bring any significant increase in mean arterial blood pressure. WKY rat on high salt diet (WKYHNa) showed an exaggerated increase in absolute and fractional sodium excretion. There was a significant involvement of α
-adrenoceptor in carrying out renal tubular antinatriuretic and antidiuretic response in Wistar Kyoto rats on normal sodium diet (WKYNNa). However, α
-adrenoceptor played a minimal role in handling the tubular reabsorptive response in WKY rats on high salt diet.


Simultaneous activation of the α1A-, α1B- and α1D-adrenoceptor subtypes in the nucleus accumbens reduces accumbal dopamine efflux in freely moving rats

Yuri Aono, Hiroko Taguchi, Tadashi Saigusa, Takuya Uchida, Koji Takada, Hatakazu Takiguchi, Tetsuo Shirakawa, Noriyoshi Shimizu, Noriaki Koshikawa, Alexander R Cools
PMID: 25438092   DOI: 10.1097/FBP.0000000000000113

Abstract

Intra-accumbal infusion of the α1-adrenergic agonist methoxamine, which has comparable affinity for α1A-, α1B- and α1D-adrenoceptor subtypes, fails to alter noradrenaline efflux but reduces dopamine efflux in the nucleus accumbens of rats. In-vivo microdialysis experiments were carried out to analyse the putative contribution of α1A-, α1B- and α1D-adrenoceptor subtypes to the methoxamine-induced decrease in accumbal dopamine efflux in freely moving rats. The drugs used were dissolved in the infusion medium and administered locally through a dialysis membrane. Intra-accumbal infusions of the α1A-adrenoceptor antagonist 5-methylurapidil (6 pmol), the α1B-adrenoceptor antagonist cyclazosin (0.6 and 6 pmol) and the α1D-adrenoceptor antagonist BMY 7378 (0.6 pmol) did not alter accumbal efflux of noradrenaline or dopamine: pretreatment with each of these α1-adrenoceptor subtype-selective antagonists counteracted the methoxamine (24 pmol)-induced decrease in accumbal dopamine efflux. Doses indicated are the total amount of drug administered over a 60-min infusion period. These results clearly suggest that the α1A-, α1B- and α1D-adrenoceptor subtypes in the nucleus accumbens mediate the α1-adrenergic agonist methoxamine-induced decrease in accumbal dopamine efflux. The present study also provides in-vivo neurochemical evidence indicating that concomitant, but not separate, activation of the α1A-, α1B- and α1D-adrenoceptors in the nucleus accumbens is required for α1-adrenergic inhibition of accumbal dopaminergic activity.


Ma huang and alpha subtype adrenoceptors in the cat pulmonary vascular bed

Jason M Hoover, Alan D Kaye, Ikhlass N Ibrahim, Aaron M Fields
PMID: 22432432   DOI: 10.1080/19390210802332737

Abstract

To test the hypothesis that ma huang induces a pressor response in the pulmonary vascular bed of the cat and identify the alpha (1)-adrenoceptor subtype pathway(s) involved in the mediation or modulation of these effects.
Prospective vehicle controlled study.
University research laboratory.
Intact chest preparation; adult mongrel cats.
In separate experiments, the effects of phentolamine, the alpha-adrenergic antagonist; prazosin, a selective alpha (1)-adrenoceptor antagonist; BMY 7378, a selective alpha (1) D-subtype adrenoceptor antagonist; 5-methyl-urapidil, the selective alpha (1)A-subtype adrenoceptor antagonist; and chloroethylclonidine, an alpha (1)B-subtype and (1) D-subtype adrenoceptor antagonist, were investigated on pulmonary arterial responses to ma huang and other agonist agents in the pulmonary vascular bed of the cat.
Under constant flow conditions, lobar arterial perfusion pressure and systemic pressure were continuously monitored, electronically averaged, and permanently recorded. In the feline vascular bed of the isolated left lower lobe, ma huang induced a dose-dependent vasopressor response that was not significantly attenuated following administration of 5-methyl-urapidil. However, the responses to Ma huang were significantly reduced after administration of phentolamine, prazosin, BMY 7378, and chloroethylclonidine.
The results of the present study suggest that ma huang has potent vasopressor activity in the pulmonary vascular bed of the cat and that this response may be mediated or modulated by both alpha (1)B-subtype and (1)D-subtype adrenoceptor sensitive pathways.


The Alpha-1A Adrenergic Receptor in the Rabbit Heart

R Croft Thomas Jr, Patrick M Cowley, Abhishek Singh, Bat-Erdene Myagmar, Philip M Swigart, Anthony J Baker, Paul C Simpson
PMID: 27258143   DOI: 10.1371/journal.pone.0155238

Abstract

The alpha-1A-adrenergic receptor (AR) subtype is associated with cardioprotective signaling in the mouse and human heart. The rabbit is useful for cardiac disease modeling, but data on the alpha-1A in the rabbit heart are limited. Our objective was to test for expression and function of the alpha-1A in rabbit heart. By quantitative real-time reverse transcription PCR (qPCR) on mRNA from ventricular myocardium of adult male New Zealand White rabbits, the alpha-1B was 99% of total alpha-1-AR mRNA, with <1% alpha-1A and alpha-1D, whereas alpha-1A mRNA was over 50% of total in brain and liver. Saturation radioligand binding identified ~4 fmol total alpha-1-ARs per mg myocardial protein, with 17% alpha-1A by competition with the selective antagonist 5-methylurapidil. The alpha-1D was not detected by competition with BMY-7378, indicating that 83% of alpha-1-ARs were alpha-1B. In isolated left ventricle and right ventricle, the selective alpha-1A agonist A61603 stimulated a negative inotropic effect, versus a positive inotropic effect with the nonselective alpha-1-agonist phenylephrine and the beta-agonist isoproterenol. Blood pressure assay in conscious rabbits using an indwelling aortic telemeter showed that A61603 by bolus intravenous dosing increased mean arterial pressure by 20 mm Hg at 0.14 μg/kg, 10-fold lower than norepinephrine, and chronic A61603 infusion by iPRECIO programmable micro Infusion pump did not increase BP at 22 μg/kg/d. A myocardial slice model useful in human myocardium and an anthracycline cardiotoxicity model useful in mouse were both problematic in rabbit. We conclude that alpha-1A mRNA is very low in rabbit heart, but the receptor is present by binding and mediates a negative inotropic response. Expression and function of the alpha-1A in rabbit heart differ from mouse and human, but the vasopressor response is similar to mouse.


Adventitia removal does not modify the alphaID-adrenoceptors response in aorta during hypertension and ageing

J H Gómez-Zamudio, R Villalobos-Molina
PMID: 19566752   DOI: 10.1111/j.1474-8673.2009.00432.x

Abstract

1 The aim of the current study was to characterize the alpha(1)-adrenergic receptors (alpha(1)-ARs) present in the isolated tunica media of aorta, in normotensive Wistar Kyoto (WKY) and spontaneously hypertensive (SHR) rats during the course of ageing and hypertension (rats of 1, 3, 6 and 12 months of age). In all vessels, endothelium was removed. 2 In isolated aortic rings, phenylephrine increased contraction in a concentration- and age-dependent manner and was impaired in old SHR compared with WKY rats. 3 The alpha(1)-AR selective antagonist prazosin showed high affinity (pA(2)) in vessels from both rat strains. 4 The potency of the alpha(1A)-AR selective antagonists, RS 100329 (5-methyl-3-[3-[4-[2-(2,2,2,-trifluoroethoxy) phenyl]-1-piperazinyl] propyl]-2,4-(1H)-pyrimidinedione) and 5-methylurapidil in antagonizing aortic phenylephrine-responses was low. 5 The alpha(1D)-AR selective antagonist, BMY 7378 (8-[2-[4-(2-methoxyphenyl)-1 piperazynil] ethyl]-8-azaspiro [4.5] decane-7,9-dione) potently blocked phenylephrine-induced responses in aorta from both strains and at all ages. 6 Adventitia removal decreased E(max) in older rats and modified the relative affinity (pD(2)), but did not affect the affinity of the selective antagonists. 7 The results suggest that aorta tunica alpha(1D)-AR is the main subtype involved in phenylephrine-induced contraction of rat aorta, while alpha(1A)-AR plays only a minor role. 8 Ageing and hypertension did not modify alpha(1)-ARs in the blood vessel and the tunica adventitia does not seem to participate in contraction, even though alpha(1)-ARs are expressed.


Influence of high dietary sodium intake on the functional subtypes of alpha-adrenoceptors in the renal cortical vasculature of Wistar-Kyoto rats

R N Kazi, A S Munavvar, N A Abdullah, A H Khan, E J Johns
PMID: 19302553   DOI: 10.1111/j.1474-8673.2009.00428.x

Abstract

1 Increased renal vascular resistance is one renal functional abnormality that contributes to hypertension, and alpha(1)-adrenoceptors play a pivotal role in modulating this renal vascular resistance. This study investigates the functional contribution of alpha(1)-adrenoceptor subtypes in the renal cortical vasculature of Wistar-Kyoto rats on a normal sodium diet (WKYNNa) compared with those given saline to drink for 6 weeks (WKYHNa). 2 The renal cortical vascular responses to the adrenergic agonists noradrenaline (NA), methoxamine (ME) and phenylephrine (PE) were measured in WKYHNa and WKYNNa rats either in the absence (the control phase) or presence of chloroethylclonidine (CEC), an alpha(1B)-adrenoceptor antagonist, 5-methylurapidil (5-MeU), an alpha(1A) antagonist, or BMY7378, an alpha(1D) antagonist. 3 Results showed a greater renal cortical vascular sensitivity to NA, PE and ME in the WKYHNa compared with WKYNNa rats (P < 0.05). Moreover, 5-MeU and BMY7378 attenuated adrenergically induced renal cortical vasoconstriction in WKYHNa and WKYNNa rats; this response was largely blunted in CEC-treated WKYHNa rats (all P < 0.05) but not in CEC-treated WKYNNa rats. 4 The data suggest that irrespective of dietary sodium content, in Wistar-Kyoto rats alpha(1A)- and alpha(1D)-subtypes are the major alpha(1)-adrenoceptors in renal cortical vasculature; however, there appears to be a functional involvement of alpha(1B)-adrenoceptors in the WKYHNa rats.


Molecular and pharmacological characteristics of the gerbil α(1a)-adrenergic receptor

Kelly M Witt, Charles S Bockman, Herbert K Dang, Daniel D Gruber, Philine Wangemann, Margaret A Scofield
PMID: 22101021   DOI: 10.1016/j.heares.2011.11.002

Abstract

The spiral modiolar artery supplies blood and essential nutrients to the cochlea. Our previous functional study indicates the α(1A)-adrenergic receptor subtype mediates vasoconstriction of the gerbil spiral modiolar artery. Although the gerbil cochlea is often used as a model in hearing research, the molecular and pharmacological characteristics of the cloned gerbil α(1a)-adrenergic receptor have not been determined. Thus we cloned, expressed and characterized the gerbil α(1a)-adrenergic receptor and then compared its molecular and pharmacological properties to those of other mammalian α(1a)-adrenergic receptors. The cDNA clone contained 1404 nucleotides, which encoded a 467 amino acid peptide with a deduced sequence having 96.8, 96.4 and 91.6% identity to rat, mouse and human α(1a)-receptors, respectively. We transiently transfected the α(1a)-adrenergic receptor into COS-1 cells and determined its pharmacological characteristics by [(3)H]prazosin binding. Unlabeled prazosin had a K(i) of 0.89±0.1nM. The α(1A)-adrenergic receptor-selective antagonists, 5-methylurapidil and WB-4101, bound with high affinity and had K(i) values of 4.9±1 and 1.0±0.1nM, respectively. BMY-7378, an α(1D)-adrenergic receptor-selective antagonist, bound with low affinity (260±60nM). The 91.6% amino acid sequence identity and K(i)s of the cloned gerbil α(1a)-adrenergic receptor are similar to those of the human α(1a)-adrenergic receptor clone. These results show that the gerbil α(1a)-adrenergic receptor is representative of the human α(1a)-adrenergic receptor, lending validity to the use of the gerbil spiral modiolar artery as a model in studies of vascular disorders of the cochlea.


Epinephrine, phenylephrine, and methoxamine induce infiltrative anesthesia via alpha1-adrenoceptors in rats

Ja-ping Shieh, Chin-chen Chu, Jhi-joung Wang, Mao-tsun Lin
PMID: 19730427   DOI: 10.1038/aps.2009.129

Abstract

To assess whether epinephrine, phenylephrine, and methoxamine act via certain subtypes of adrenoceptors to exert their local anesthetic activity.
We investigated cutaneous anesthesia from adrenoceptor agonists and/or antagonists in conscious, unanesthetized Sprague-Dawley male rats (weight 200-250 g). Cutaneous anesthesia was evidenced by a block of the cutaneous trunci muscle reflex, which is characterized by reflex movement of the skin over the back produced by twitches of lateral thoracispinal muscles in response to local dorsal cutaneous noxious pinprick.
Local infiltration of epinephrine, L-phenylephrine, or methoxamine alone induces cutaneous anesthesia in rats in a dose-dependent way. Epinephrine is found to be 19 and 29 times more potent than those of methoxamine and L-phenylephrine, respectively. The cutaneous anesthesia induced by epinephrine, phenylephrine, or methoxamine can be significantly reduced by alpha(1)-adrenoceptor antagonists (eg, prazosin), alpha1, alpha2-adrenoceptor antagonist, alpha(1A)-adrenoceptor antagonist (eg, 5-methylurapdil), alpha(1B)-adrenoceptor antagonist (eg, chloroethylclonidine), or alpha(1D)-adrenoceptor antagonist (eg, BMY7873).
Our results indicate that epinephrine, phenylephrine and methoxamine all act mainly via mixed subtypes of alpha(1)-adrenoceptors to induce cutaneous anesthesia in the rat.


Cystathione gamma lyase/Hydrogen Sulphide Pathway Up Regulation Enhances the Responsiveness of α1A and α1B-Adrenoreceptors in the Kidney of Rats with Left Ventricular Hypertrophy

Ashfaq Ahmad, Munavvar A Sattar, Maleeha Azam, Mohammed H Abdulla, Safia A Khan, Fayyaz Hashmi, Nor A Abdullah, Edward J Johns
PMID: 27191852   DOI: 10.1371/journal.pone.0154995

Abstract

The purpose of the present study was to investigate the interaction between H2S and NO (nitric oxide) in the kidney and to evaluate its impact on the functional contribution of α1A and α1B-adrenoreceptors subtypes mediating the renal vasoconstriction in the kidney of rats with left ventricular hypertrophy (LVH). In rats the LVH induction was by isoprenaline administration and caffeine in the drinking water together with intraperitoneal administration of H2S. The responsiveness of α1A and α1B to exogenous noradrenaline, phenylephrine and methoxaminein the absence and presence of 5-methylurapidil (5-MeU) and chloroethylclonidine (CEC) was studied. Cystathione gamma lyase (CSE), cystathione β synthase (CBS), 3-mercaptopyruvate sulphar transferase (3-MST) and endothelial nitric oxide synthase (eNOS) were quantified. There was significant up regulation of CSE and eNOS in the LVH-H2S compared to the LVH group (P<0.05). Baseline renal cortical blood perfusion (RCBP) was increased (P<0.05) in the LVH-H2S compared to the LVH group. The responsiveness of α1A-adrenergic receptors to adrenergic agonists was increased (P<0.05) after administration of low dose 5-Methylurapidil in the LVH-H2S group while α1B-adrenergic receptors responsiveness to adrenergic agonists were increased (P<0.05) by both low and high dose chloroethylclonidine in the LVH-H2S group. Treatment of LVH with H2S resulted in up-regulation of CSE/H2S, CBS, and 3-MST and eNOS/NO/cGMP pathways in the kidney. These up regulation of CSE/H2S, CBS, and 3-MST and eNOS/NO/cGMP pathways enhanced the responsiveness of α1A and α1B-adrenoreceptors subtypes to adrenergic agonists in LVH-H2S. These findings indicate an important role for H2S in modulating deranged signalling in the renal vasculature resulting from LVH development.


Cell membrane chromatography competitive binding analysis for characterization of α1A adrenoreceptor binding interactions

Hui Du, Jing Ren, Sicen Wang, Langchong He
PMID: 21544540   DOI: 10.1007/s00216-011-5026-z

Abstract

A new high α(1A) adrenoreceptor (α(1A)AR) expression cell membrane chromatography (CMC) method was developed for characterization of α(1A)AR binding interactions. HEK293 α(1A) cell line, which expresses stably high levels of α(1A)AR, was used to prepare the stationary phase in the CMC model. The HEK293 α(1A)/CMC-offline-HPLC system was applied to specifically recognize the ligands which interact with the α(1A)AR, and the dissociation equilibrium constants (K (D)) obtained from the model were (1.87 ± 0.13) × 10(-6) M for tamsulosin, (2.86 ± 0.20) × 10(-6) M for 5-methylurapidil, (3.01 ± 0.19) × 10(-6) M for doxazosin, (3.44 ± 0.19) × 10(-6) M for terazosin, (3.50 ± 0.21) × 10(-6) M for alfuzosin, and (7.57 ± 0.31) × 10(-6) M for phentolamine, respectively. The competitive binding study between tamsulosin and terazosin indicated that the two drugs interacted at the common binding site of α(1A)AR. However, that was not the case between tamsulosin and oxymetazoline. The results had a positive correlation with those from radioligand binding assay and indicated that the CMC method combined modified competitive binding could be a quick and efficient way for characterizing the drug-receptor interactions.


Explore Compound Types